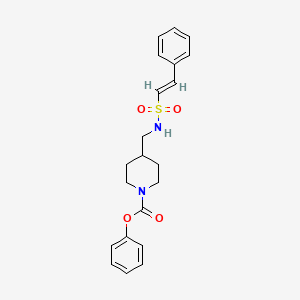
1-(3-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H20FNO4S and its molecular weight is 437.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Heterocyclic Chemistry
Fluorinated heterocycles, including derivatives of quinolin-4(1H)-one, are significant in pharmaceutical and agrochemical industries. They are synthesized through methods like rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with difluorovinyl tosylate. These processes are crucial for creating diverse fluorinated heterocycles with potential applications in drug discovery and agricultural chemicals (Wu et al., 2017).
Biological Activity Studies
Studies on fluoroisoquinoline derivatives, including those structurally related to quinolin-4(1H)-one, have been conducted to examine their biological activity. For instance, 1-(3,4-Dimethoxybenzyl)-6-fluoro-7-methoxyisoquinoline showed pharmacological properties similar to papaverine, a muscle relaxant and vasodilator (Belsten & Dyke, 1968).
Antimicrobial and Antitumor Applications
Quinolin-4(1H)-one derivatives have been investigated for their antimicrobial activities, particularly against Mycobacterium tuberculosis. These compounds have shown promise in inhibiting the supercoiling activity of DNA gyrase, a crucial enzyme in bacterial DNA replication (Senthilkumar et al., 2008). Additionally, research into hydroxy-substituted aza-analogues of quinolin-4(1H)-one for antitumor applications has been explored, highlighting the potential of these compounds in cancer treatment (Krapcho et al., 1998).
Fluorescence Applications
6-Methoxy-4-quinolone, a compound related to quinolin-4(1H)-one, has been identified as a novel fluorophore with strong fluorescence in a wide pH range, highlighting its potential use in biomedical analysis and fluorescent labeling (Hirano et al., 2004).
Corrosion Inhibition
Quinazoline Schiff base compounds, which are structurally related to quinolin-4(1H)-one, have been studied for their corrosion inhibition properties in mild steel. These compounds act as mixed-type inhibitors and demonstrate a high efficiency in preventing steel corrosion (Khan et al., 2017).
Drug Development and Synthesis
Quinolin-4(1H)-one derivatives have been synthesized and evaluated as potential drug candidates. For example, they have been used as key intermediates in the industrial production of dextromethorphan, a widely used antitussive (Wu et al., 2020). Additionally, they play a role in the development of human immunodeficiency virus type 1 integrase inhibitors (Sato et al., 2009).
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-16-6-9-20(10-7-16)31(28,29)23-15-26(14-17-4-3-5-18(25)12-17)22-11-8-19(30-2)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZFHAPGFIWCKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
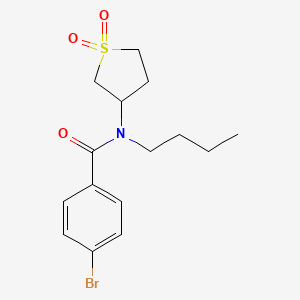
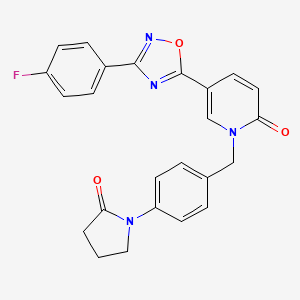


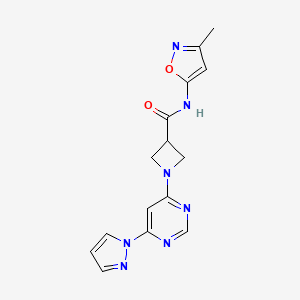

![2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester](/img/structure/B2533163.png)
![ethyl 4-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2533164.png)
![4,4-Dimethyl-3-oxo-2-[(phenylamino)(sulfanyl)methylidene]pentanenitrile](/img/structure/B2533165.png)
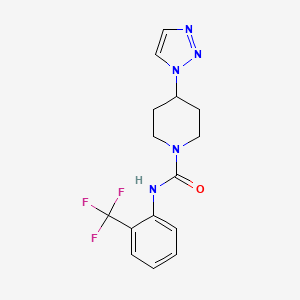
![(7-{[(3-Methoxyphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2533168.png)
![(3E)-1-benzyl-3-{[(4-fluorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2533171.png)
![rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2533173.png)
